molecular formula C11H10N2O2 B7856294 2-Methyl-3-(2-nitroethenyl)-1h-indole

2-Methyl-3-(2-nitroethenyl)-1h-indole

Cat. No.: B7856294
M. Wt: 202.21 g/mol
InChI Key: DTSVTKXSWKXFDC-UHFFFAOYSA-N
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Description

2-Methyl-3-(2-nitroethenyl)-1h-indole is a synthetic indole derivative structurally characterized by a nitroethenyl substituent at the 3-position of the indole ring system. The indole nucleus is a privileged scaffold in medicinal chemistry and drug discovery, known for its ability to bind to multiple biological targets with high affinity . Compounds featuring a nitrovinyl group attached to an indole core, such as this one, serve as versatile intermediates in organic and heterocyclic synthesis . The strong electron-withdrawing nature of the nitro group activates the vinyl moiety for various nucleophilic reactions, including Michael additions and cycloadditions, making it a valuable precursor for constructing complex molecular architectures . While specific biological data for this exact analog may be limited, closely related (E)-3-(2-methyl-2-nitrovinyl)-1H-indole derivatives have been documented in crystallographic studies, confirming the planar nature of the indole ring and the common E configuration of the double bond in the nitrovinyl side chain . In a research context, this compound could be investigated as a building block for the development of pharmacologically active molecules or novel materials. All research must be conducted in compliance with local regulations and safety standards. This product is strictly For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

2-methyl-3-(2-nitroethenyl)-1H-indole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10N2O2/c1-8-9(6-7-13(14)15)10-4-2-3-5-11(10)12-8/h2-7,12H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DTSVTKXSWKXFDC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=CC=CC=C2N1)C=C[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70353792
Record name 2-Methyl-3-(2-nitroethenyl)-1H-indole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70353792
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

202.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2826-91-7
Record name 2-Methyl-3-(2-nitroethenyl)-1H-indole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70353792
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Classical Knoevenagel Protocol

The most widely reported synthesis involves Knoevenagel condensation between 2-methylindole-3-carboxaldehyde and nitromethane. This method leverages the aldehyde’s electrophilicity and nitromethane’s nucleophilic nitro group under basic or acidic conditions.

Procedure :

  • Reactants : 2-Methylindole-3-carboxaldehyde (1 eq), nitromethane (1.2–2 eq).

  • Catalyst : Ammonium acetate (10–20 mol%) or piperidine.

  • Solvent : Ethanol or acetic acid.

  • Conditions : Reflux at 80–100°C for 2–6 hours.

  • Workup : Precipitation or column chromatography (hexane/ethyl acetate).

Key Findings :

  • Yield : 70–85%.

  • Stereoselectivity : Predominantly E-isomer due to conjugation stabilization.

  • Side Products : Minor amounts of Z-isomer (<5%) and nitroalkane byproducts.

Microwave-Assisted Optimization

Microwave irradiation reduces reaction time and improves yields. A study using dimethylformamide (DMF) and potassium carbonate achieved 93% yield in 30 minutes at 60°C.

Henary Reaction: Nitroalkane-Aldehyde Condensation

Mechanism and Conditions

The Henary reaction involves acid-catalyzed condensation of nitroalkanes with aromatic aldehydes. For 2-methyl-3-(2-nitroethenyl)-1H-indole, this method avoids base-sensitive substrates.

Procedure :

  • Reactants : 2-Methylindole-3-carboxaldehyde (1 eq), nitromethane (excess).

  • Catalyst : Sulfamic acid or acetic acid (10–15 mol%).

  • Solvent : Acetic acid or ethanol.

  • Conditions : Reflux at 70–90°C for 3–8 hours.

Key Findings :

  • Yield : 65–75%.

  • Advantages : Tolerates electron-withdrawing substituents on the indole ring.

  • Limitations : Requires careful pH control to prevent aldehyde oxidation.

Direct Alkylation Using β-Nitrostyrenes

Michael Addition-Elimination Pathway

A novel approach utilizes β-nitrostyrenes as nitrovinyl precursors. This one-pot method avoids aldehyde intermediates and operates under mild conditions.

Procedure :

  • Reactants : 2-Methylindole (1 eq), β-nitrostyrene (1.1 eq).

  • Catalyst : Acetic acid (5 mol%).

  • Solvent : Ethanol or dichloromethane.

  • Conditions : Reflux at 70°C for 2–4 hours.

Key Findings :

  • Yield : 80–90%.

  • Scope : Compatible with substituted β-nitrostyrenes (e.g., 4-chloro, 4-methyl).

  • Purification : Simple filtration or solvent evaporation.

Palladium-Catalyzed Cross-Coupling

C–H Functionalization Strategies

Recent advances employ palladium catalysis for direct nitrovinyl insertion into indole scaffolds. This method is highly selective for the C3 position.

Procedure :

  • Reactants : 2-Methylindole (1 eq), nitroethylene (1.2 eq).

  • Catalyst : Pd(OAc)₂ (10 mol%), AgOAc (2 eq).

  • Solvent : Hexafluoroisopropanol (HFIP).

  • Conditions : 100°C for 3.5 hours under N₂.

Key Findings :

  • Yield : 70–87%.

  • Limitations : Requires expensive catalysts and inert conditions.

Comparative Analysis of Methods

Method Yield (%) Reaction Time Cost Stereoselectivity
Knoevenagel Condensation70–852–6 hLowHigh (E)
Henary Reaction65–753–8 hLowModerate
β-Nitrostyrene Alkylation80–902–4 hModerateHigh (E)
Palladium Catalysis70–873.5 hHighHigh (E)

Key Insights :

  • Knoevenagel and β-nitrostyrene alkylation offer the best balance of yield and cost.

  • Palladium catalysis is optimal for functionalized substrates but less economical.

Chemical Reactions Analysis

Types of Reactions

2-Methyl-3-(2-nitroethenyl)-1h-indole can undergo various chemical reactions, including:

    Oxidation: The nitro group can be further oxidized to form nitroso or other higher oxidation state derivatives.

    Reduction: The nitro group can be reduced to an amine or hydroxylamine using reducing agents like hydrogen gas with a palladium catalyst or sodium borohydride.

    Substitution: The indole ring can participate in electrophilic substitution reactions, where the nitroethenyl group can be replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reducing agents such as hydrogen gas (H2) with palladium on carbon (Pd/C) or sodium borohydride (NaBH4) are frequently used.

    Substitution: Electrophilic reagents like halogens (e.g., bromine, chlorine) or nitrating agents (e.g., nitric acid) can be used under acidic conditions.

Major Products

    Oxidation: Products may include nitroso derivatives or other oxidized forms.

    Reduction: Products include amines or hydroxylamines.

    Substitution: Products depend on the substituent introduced, such as halogenated indoles or nitrated derivatives.

Scientific Research Applications

2-Methyl-3-(2-nitroethenyl)-1h-indole has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: Studied for its potential biological activities, including antimicrobial and cytotoxic properties.

    Medicine: Investigated for its potential as a lead compound in drug discovery, particularly for its anticancer and antiviral activities.

    Industry: Utilized in the development of new materials and as an intermediate in the synthesis of dyes and pigments.

Mechanism of Action

The mechanism of action of 2-Methyl-3-(2-nitroethenyl)-1h-indole involves its interaction with biological targets, often through the nitro group. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to cytotoxic effects. The compound may also inhibit specific enzymes or interfere with cellular signaling pathways, contributing to its biological activities.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on Physical and Chemical Properties

The table below compares key structural and physicochemical properties of 2-methyl-3-(2-nitroethenyl)-1H-indole with analogs:

Compound Name Substituents (Position) Molecular Formula Molecular Weight Key Properties/Data
This compound 2-Me, 3-(2-nitroethenyl) C₁₁H₁₀N₂O₂ 202.21 (calc.) Electron-withdrawing nitroethenyl enhances electrophilic reactivity; predicted moderate solubility in polar solvents.
5-Methoxy-3-(2-nitroethenyl)-1H-indole 5-OMe, 3-(2-nitroethenyl) C₁₁H₁₀N₂O₃ 218.20 Methoxy group increases electron density, improving nucleophilicity. Synthesized via aldehyde-nitrovinyl condensation (51–98% yield under microwave irradiation).
2-Methyl-6-nitro-3-phenyl-1H-indole 2-Me, 6-NO₂, 3-Ph C₁₅H₁₂N₂O₂ 252.27 High density (1.291 g/cm³), basic pKa ~15.08; phenyl enhances π-π stacking in crystal lattices.
1-Ethyl-3-(2-nitroethenyl)-2-phenyl-1H-indole 1-Et, 2-Ph, 3-(2-nitroethenyl) C₁₈H₁₆N₂O₂ 292.33 High boiling point (508.7°C), bulky substituents reduce solubility in aqueous media.
2-Methyl-3-(thien-2-yl)-1H-indole 2-Me, 3-Thienyl C₁₃H₁₁NS 213.30 Sulfur atom enables hydrogen bonding; synthesized via indium-catalyzed cross-coupling (273–282 mg scale).
Key Observations:
  • In contrast, methoxy (5-OMe) and thienyl groups modulate electron density differently, affecting reactivity in substitution reactions .
  • Steric and Solubility Trends : Bulky substituents (e.g., phenyl in 2-methyl-6-nitro-3-phenyl-1H-indole) reduce solubility but enhance crystallinity, as seen in density data (1.291 g/cm³) .
  • Synthetic Yields : Microwave-assisted methods (e.g., for 5-methoxy derivatives) achieve high yields (~98%) compared to traditional reflux , suggesting efficiency for nitrovinyl indoles.

Spectroscopic and Crystallographic Comparisons

  • 13C-NMR Data: Nitro-substituted carbons in analogous compounds resonate at δ ~147 ppm (e.g., 147.14 ppm for C-NO₂ in ), providing a benchmark for identifying nitroethenyl groups in the target compound .
  • Crystallography : Derivatives like 2-methyl-3-{2-nitro-1-[2-(prop-2-yn-1-yl-oxy)phenyl]ethyl}-1H-indole () exhibit complex crystal packing due to propargyloxy groups, highlighting the role of substituents in solid-state interactions.

Biological Activity

2-Methyl-3-(2-nitroethenyl)-1H-indole is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the biological properties, synthesis methods, and relevant research findings related to this compound.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

  • Molecular Formula : C₉H₈N₂O₂
  • CAS Number : Not specifically listed in the search results, but it is recognized under various databases.

Synthesis Methods

Various methods have been developed for the synthesis of this compound. One notable approach involves the reaction of indole derivatives with β-nitrostyrene under acidic conditions, leading to the formation of the nitroalkene structure. The following table summarizes some synthetic routes:

Method Reagents Conditions Yield
Microwave-assisted synthesisIndole, β-nitrostyrene, acetic acidReflux for 2-8 hoursVariable
Conventional heatingIndole, β-nitrostyreneOil bath at 80 °CUp to 94%

Anticancer Properties

Research indicates that compounds similar to this compound exhibit significant anticancer activities. For instance, studies have demonstrated that indole derivatives can inhibit topoisomerase II, an enzyme crucial for DNA replication and repair in cancer cells. This inhibition leads to apoptosis in various cancer cell lines, making these compounds promising candidates for further development as anticancer agents.

The proposed mechanism of action includes:

  • DNA Intercalation : The indole moiety allows for intercalation into DNA strands, disrupting replication.
  • Topoisomerase Inhibition : Compounds have shown to bind to the active site of topoisomerases, preventing their function and leading to DNA damage.

Case Studies and Research Findings

  • Study on Topoisomerase II Inhibition :
    • A recent study evaluated the effects of various indole derivatives on topoisomerase II activity. The results indicated that certain substitutions on the indole ring enhance binding affinity and inhibitory potency against the enzyme .
  • Antiproliferative Activity :
    • In vitro assays conducted on cancer cell lines (e.g., HeLa and MCF-7) demonstrated that this compound significantly reduced cell viability at concentrations as low as 10 μM, with IC50 values indicating potent activity compared to standard chemotherapeutics .
  • Mechanistic Insights :
    • Molecular docking studies revealed that the compound forms hydrogen bonds with key amino acids in the active site of topoisomerase II, supporting its role as an effective inhibitor .

Q & A

Q. What are the optimal catalytic conditions for synthesizing 2-methyl-3-(2-nitroethenyl)-1H-indole?

  • Methodological Answer : The highest yields (98%) are achieved via iodine-catalyzed electrophilic substitution in acetonitrile (MeCN) with 10 mol% I₂ at 40°C for 5 hours. Optimization studies show iodine outperforms other Lewis acids (e.g., AlCl₃, FeCl₃) due to its ability to activate indole electrophilicity efficiently. Reaction temperature and catalyst loading are critical variables; elevated temperatures (≥40°C) reduce reaction time while maintaining yield .

Q. How is the compound characterized using spectroscopic techniques?

  • Methodological Answer : Key characterization includes:
  • ¹H/¹³C NMR : Assign peaks using substituent-induced deshielding effects. For example, the nitroethenyl group causes distinct shifts: δ ~5.45–5.68 ppm (vinyl protons) and δ ~140–149 ppm (nitro-bearing carbons) .
  • Mass Spectrometry (MS) : Observe molecular ion peaks at m/z 278 [M⁺] and fragmentation patterns (e.g., loss of NO₂ or methyl groups) .
  • IR Spectroscopy : Identify nitro group stretching vibrations at ~1522 cm⁻¹ (asymmetric) and ~1353 cm⁻¹ (symmetric) .

Q. What solvents and purification methods are effective for isolating the compound?

  • Methodological Answer : Use polar aprotic solvents (e.g., MeCN) for synthesis. Purification via column chromatography with gradients (e.g., PE/acetone 85:15) effectively separates the product from byproducts. Recrystallization in DCM/PE mixtures improves purity, yielding solids with defined melting points (e.g., 177–178°C) .

Advanced Research Questions

Q. How can crystallographic data resolve structural ambiguities in this compound?

  • Methodological Answer : Single-crystal X-ray diffraction (SCXRD) with SHELXL refinement (via the SHELX suite) determines bond lengths, angles, and non-classical hydrogen bonding. For example, the indole N–H may form weak interactions with adjacent π-systems, influencing packing along specific crystallographic axes. Data-to-parameter ratios >14.8 and R-factors <0.065 ensure reliability .

Q. How do computational studies complement experimental data in understanding reaction mechanisms?

  • Methodological Answer : Density Functional Theory (DFT) calculations model the carbocation-catalyzed dehydrative coupling mechanism. Analyze transition states to identify rate-determining steps (e.g., nitroethenyl group formation). Compare computed NMR chemical shifts (e.g., using GIAO method) with experimental data to validate structural assignments .

Q. What strategies address contradictions in reaction yields under varying conditions?

  • Methodological Answer : Systematic screening (e.g., Design of Experiments, DoE) identifies critical factors. For instance, lower yields at room temperature (e.g., 51% vs. 98% at 40°C) suggest kinetic limitations. Use Arrhenius plots to quantify activation energy and optimize time-temperature profiles. Confirm reproducibility via triplicate trials and control for moisture/oxygen sensitivity .

Q. How can substituent effects on the indole core modulate biological activity?

  • Methodological Answer : Introduce functional groups (e.g., methoxy, halogen) at specific positions and assess bioactivity via structure-activity relationship (SAR) studies. For example, nitroethenyl groups enhance electrophilicity, potentially increasing interactions with biological targets. Use in vitro assays (e.g., antimicrobial, kinase inhibition) to correlate structural features with efficacy .

Retrosynthesis Analysis

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Feasible Synthetic Routes

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2-Methyl-3-(2-nitroethenyl)-1h-indole
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2-Methyl-3-(2-nitroethenyl)-1h-indole

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